

What is the chemical structure of Bidwillol A?

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Compound of Interest

Compound Name: *Bidwillol A*

Cat. No.: *B170197*

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Bidwillol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bidwillol A is a naturally occurring prenylated isoflavone, a class of organic compounds known for their diverse biological activities. First identified within the roots of *Erythrina orientalis*, this molecule holds potential for further investigation in various scientific and medicinal fields. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and a generalized experimental framework for the isolation and characterization of **Bidwillol A**. While specific quantitative data from the primary literature is pending full review, this document serves as a comprehensive resource for researchers interested in this compound.

Chemical Structure and Properties

Bidwillol A possesses a core isoflavone skeleton substituted with a methoxy group and a prenyl (3-methylbut-2-enyl) group. The IUPAC name for **Bidwillol A** is 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol.[1]

Table 1: Physicochemical Properties of **Bidwillol A**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ O ₄	PubChem
Molecular Weight	338.4 g/mol	PubChem
IUPAC Name	3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol	PubChem
CAS Number	161099-42-9	PubChem
Appearance	[Placeholder: e.g., Amorphous powder, Crystalline solid]	[Primary Literature]
Melting Point	[Placeholder: e.g., 150-152 °C]	[Primary Literature]
Solubility	[Placeholder: e.g., Soluble in methanol, chloroform; Insoluble in water]	[Primary Literature]

Note: Placeholder values are to be replaced with data from the primary literature.

Spectroscopic Data

The structural elucidation of **Bidwillol A** was achieved through a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data based on its chemical structure.

Table 2: ¹H-NMR Spectroscopic Data for **Bidwillol A** (Placeholder)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
[e.g., 7.85]	[e.g., d]	[e.g., 8.5]	[e.g., H-5]
[e.g., 6.90-7.00]	[e.g., m]	[e.g., Aromatic Protons]	
[e.g., 5.20]	[e.g., t]	[e.g., 7.0]	[e.g., Prenyl Olefinic Proton]
[e.g., 3.85]	[e.g., s]	[e.g., OCH ₃]	
[e.g., 3.30]	[e.g., d]	[e.g., 7.0]	[e.g., Prenyl CH ₂]
[e.g., 1.75]	[e.g., s]	[e.g., Prenyl CH ₃]	
[e.g., 1.65]	[e.g., s]	[e.g., Prenyl CH ₃]	

Solvent: [e.g., CDCl₃]. Note: This is a representative table. Actual chemical shifts and assignments are found in the primary literature.

Table 3: ¹³C-NMR Spectroscopic Data for **Bidwillol A** (Placeholder)

Chemical Shift (δ) ppm	Carbon Assignment
[e.g., 160.0]	[e.g., C-7]
[e.g., 158.0]	[e.g., C-8a]
[e.g., 155.0]	[e.g., C-4']
[e.g., 132.0]	[e.g., C-3' of Prenyl]
[e.g., 125.0]	[e.g., C-1']
[e.g., 122.0]	[e.g., C-2' of Prenyl]
[e.g., 115.0 - 100.0]	[e.g., Aromatic CH]
[e.g., 65.0]	[e.g., C-2]
[e.g., 55.0]	[e.g., OCH ₃]
[e.g., 25.0]	[e.g., Prenyl CH ₃]
[e.g., 22.0]	[e.g., Prenyl CH ₂]
[e.g., 18.0]	[e.g., Prenyl CH ₃]

Solvent: [e.g., CDCl₃]. Note: This is a representative table. Actual chemical shifts and assignments are found in the primary literature.

Table 4: Other Spectroscopic Data for **Bidwillol A** (Placeholder)

Spectroscopic Method	Key Observations
Mass Spectrometry (MS)	[e.g., [M] ⁺ at m/z 338.1518, consistent with C ₂₁ H ₂₂ O ₄]
Infrared (IR) Spectroscopy	[e.g., ν_{max} (cm ⁻¹): 3400 (OH), 1620 (C=C), 1580 (aromatic), 1150 (C-O)]
Ultraviolet (UV) Spectroscopy	[e.g., λ_{max} (nm): 260, 310]

Note: This is a representative table. Actual data are found in the primary literature.

Experimental Protocols

The isolation and structural elucidation of **Bidwillol A** from its natural source, *Erythrina orientalis*, involves a series of standard phytochemical procedures.

Isolation of Bidwillol A

- **Plant Material Collection and Preparation:** The roots of *Erythrina orientalis* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. **Bidwillol A** is typically found in the less polar to medium-polarity fractions.
- **Chromatographic Separation:** The crude extract is fractionated using column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.
- **Purification:** Fractions containing **Bidwillol A** are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

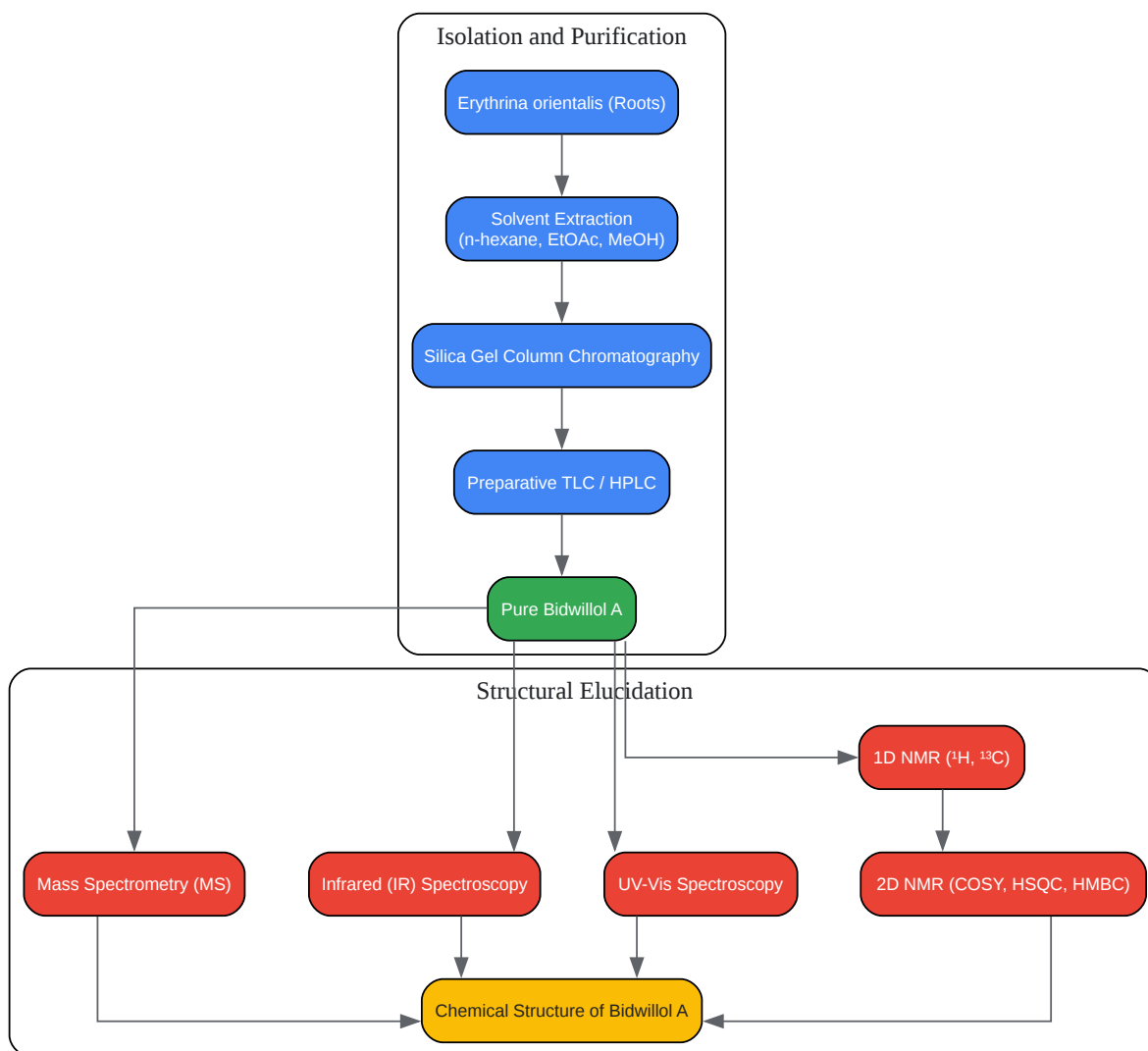
The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

- **¹H-NMR (Proton Nuclear Magnetic Resonance):** To determine the number and types of protons and their connectivity.
- **¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):** To determine the number and types of carbon atoms.
- **2D-NMR (COSY, HSQC, HMBC):** To establish the complete connectivity of the molecular framework.
- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **Infrared (IR) Spectroscopy:** To identify the functional groups present in the molecule.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Bidwillol A**.



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References

- 1. Pterocarpan - Wikipedia [en.wikipedia.org]
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